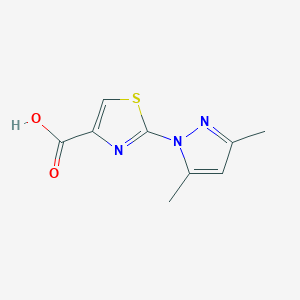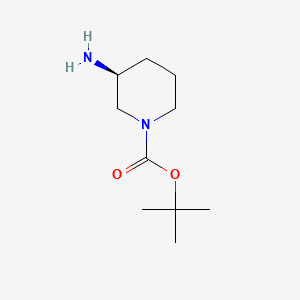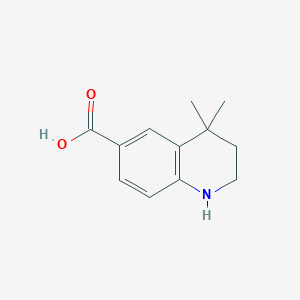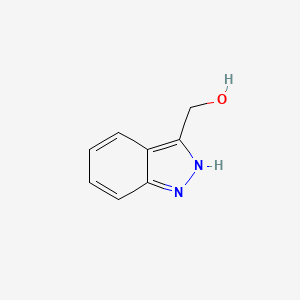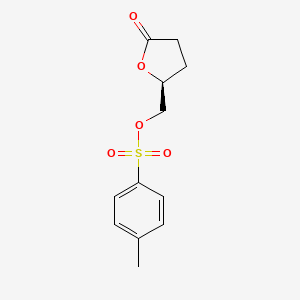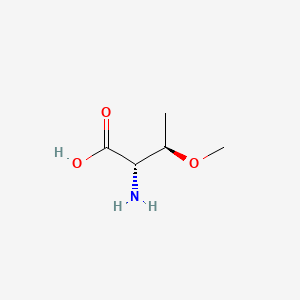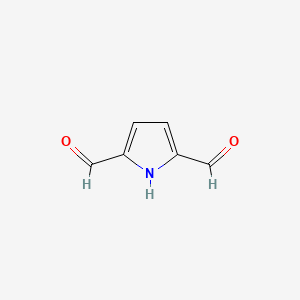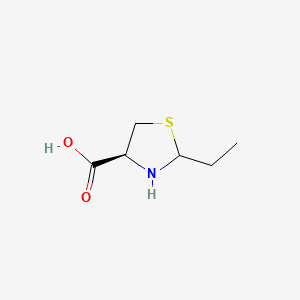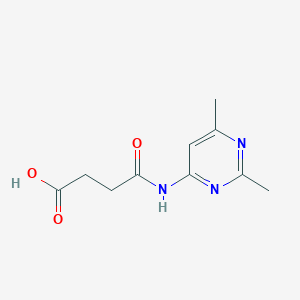
N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (NDS) is a synthetic molecule that has been used in a variety of scientific research applications. It is a versatile compound that can be used as a catalyst, a reagent, or a substrate in biochemical and physiological experiments. NDS is an important tool for scientists, as it can provide valuable insight into the mechanisms of action of various biological processes.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
The synthesis and application of pyranopyrimidine derivatives, which share a core structural motif with N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid, have been highlighted for their broad synthetic applications and bioavailability. Hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts have been employed for the synthesis of these scaffolds, demonstrating the compound's potential in facilitating diverse chemical reactions and developing lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Biological Activities of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory properties. The structural activity relationships (SAR) of these compounds suggest potential applications in developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021). Further, the comprehensive review of pyrimidine nucleus derivatives outlines their diverse biological activities, indicating the potential of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid in various therapeutic domains (Natarajan et al., 2022).
Synthesis and Medicinal Applications
Research on polysuccinimide, a precursor for polyaspartic acid and various polyaspartamides, presents another angle on the relevance of succinamic acid derivatives. These compounds, due to their biocompatibility and degradability, have potential applications in medical sciences, particularly as substitutes for polyamino acids in several medical applications (Jalalvandi & Shavandi, 2018).
Catalysis and Organic Synthesis
The diversity of heterocyclic N-oxide molecules, including pyrimidine derivatives, underlines their significance in organic synthesis, catalysis, and drug development. These derivatives play crucial roles in forming metal complexes, designing catalysts, and serving as intermediates in medicinal chemistry, suggesting potential research applications for N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid in these areas (Li et al., 2019).
Propiedades
IUPAC Name |
4-[(2,6-dimethylpyrimidin-4-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6-5-8(12-7(2)11-6)13-9(14)3-4-10(15)16/h5H,3-4H2,1-2H3,(H,15,16)(H,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHJAFOLNWNZLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

